molecular formula C9H7BrF3NO B1171267 N-(4-Bromobenzyl)-2,2,2-trifluoroacetamide CAS No. 172218-35-8

N-(4-Bromobenzyl)-2,2,2-trifluoroacetamide

Cat. No.: B1171267
CAS No.: 172218-35-8
M. Wt: 282.06 g/mol
InChI Key:
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Description

N-(4-Bromobenzyl)-2,2,2-trifluoroacetamide, also known as this compound, is a useful research compound. Its molecular formula is C9H7BrF3NO and its molecular weight is 282.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications

N-(4-Bromobenzyl)-2,2,2-trifluoroacetamide and related derivatives serve as key intermediates in the synthesis of heterocyclic compounds. For instance, Shaaban (2017) describes the synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. These compounds have potential applications in medicinal chemistry due to their structural diversity and biological activity potential (Shaaban, 2017).

Analytical Chemistry Techniques

In analytical chemistry, derivatization techniques involving compounds like this compound are employed for the detection and measurement of various organic compounds. Spaulding and Charles (2002) discussed the use of derivatization agents, including similar trifluoroacetamide derivatives, for the analysis of oxygenated organics in environmental and biological samples. This technique enhances the measurement capabilities of gas chromatography-mass spectrometry (GC-MS) by enabling the detection of compounds that are otherwise challenging to analyze (Spaulding & Charles, 2002).

Radiochemistry

In radiochemistry, derivatives of this compound have been utilized in the labeling of biomolecules for imaging and diagnostic purposes. Kuhnast et al. (2003) reported on the labeling of Spiegelmers, a class of synthetic oligonucleotides, with fluorine-18 and iodine-125 using N-(4-[18F]fluorobenzyl)-2-bromoacetamide. This method facilitates the production of radiolabeled compounds for positron emission tomography (PET) imaging and high-resolution autoradiography, offering insights into the distribution and accumulation of these compounds in biological systems (Kuhnast et al., 2003).

Drug Development

Furthermore, the compound finds relevance in drug development processes, where it acts as a precursor or intermediate for synthesizing pharmacologically active molecules. Hatfield, Eidell, and Stephens (2013) explored the fluorination of thiazole derivatives using N-fluorobenzenesulfonimide, which includes reactions involving bromobenzene solvents that are closely related to the chemistry of this compound. These reactions are crucial for introducing fluorine atoms into bioactive molecules, enhancing their metabolic stability and potential therapeutic efficacy (Hatfield, Eidell, & Stephens, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it’s used as a reagent in a chemical reaction, its mechanism of action would involve its reactivity with other compounds in the reaction^ .

Safety and Hazards

As with any chemical compound, handling “N-(4-Bromobenzyl)-2,2,2-trifluoroacetamide” would require appropriate safety measures. This could include wearing protective clothing and eye protection, and ensuring good ventilation. The specific hazards would depend on the properties of the compound^ .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c10-7-3-1-6(2-4-7)5-14-8(15)9(11,12)13/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGMQVIMVBTEOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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